3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quinazoline-based tyrosine kinase inhibitors and has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide selectively inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the suppression of cell proliferation, survival, and migration. The inhibition of EGFR activity also leads to the activation of tumor suppressor genes, which further enhances the anti-cancer effects of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide.
Biochemical and Physiological Effects
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by suppressing EGFR signaling pathways. The compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, making it a potential combination therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide is a highly selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling pathways in cancer cells. The compound has been extensively studied in vitro and in vivo, and its anti-cancer effects have been well documented. However, 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide. One potential direction is to investigate the combination of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide with other chemotherapeutic agents for cancer treatment. Another direction is to study the effects of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide on other signaling pathways that are involved in cancer progression. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide could lead to the discovery of new and effective cancer therapies.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-chlorobenzophenone with 2-isopropylphenylboronic acid in the presence of a palladium catalyst to form 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide. The reaction is carried out under an inert atmosphere and requires careful control of temperature and reaction time to obtain a high yield of the desired product.
Applications De Recherche Scientifique
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the activity of EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to the suppression of downstream signaling pathways that promote cell proliferation, survival, and migration. 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-chloro-N-(2-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-11(2)12-7-3-5-9-14(12)20-18(21)17-16(19)13-8-4-6-10-15(13)22-17/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNUORBVRAVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.